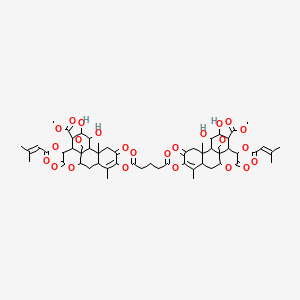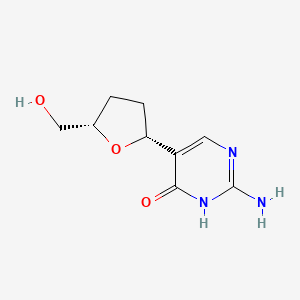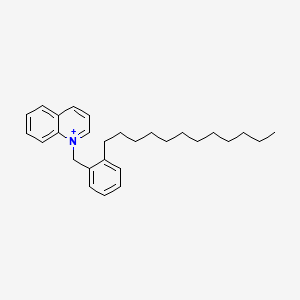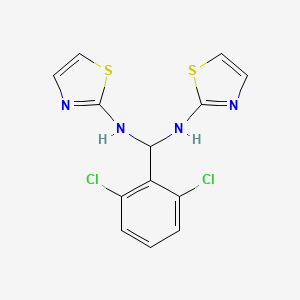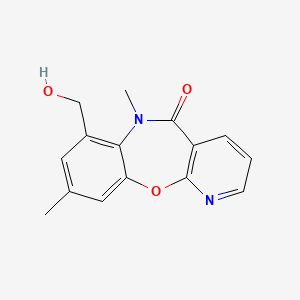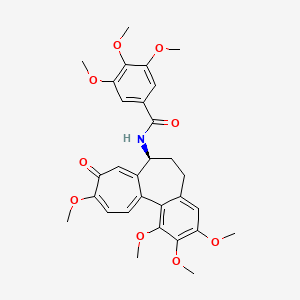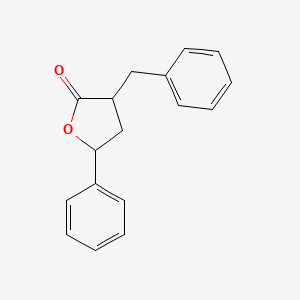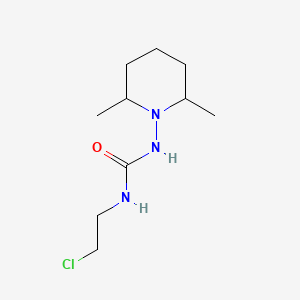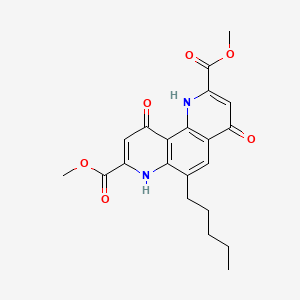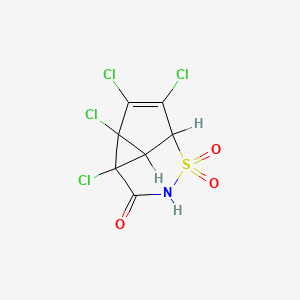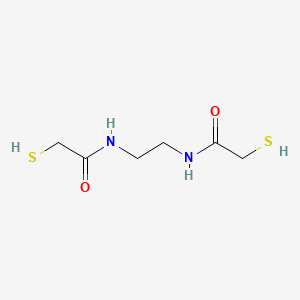
Ethylene bis mercaptoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene bis mercaptoacetamide is a chemical compound with the molecular formula C6H12N2O2S2 It contains two mercaptoacetamide groups linked by an ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene bis mercaptoacetamide can be synthesized through a multi-step process. One common method involves the reaction of ethylene diamine with mercaptoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene bis mercaptoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto (–SH) groups, which are highly reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups to form disulfides.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding thiol form.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfide-linked compounds, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Ethylene bis mercaptoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical research.
Medicine: Research has explored its potential as an antimicrobial and antimycobacterial agent, particularly against drug-resistant strains of bacteria.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethylene bis mercaptoacetamide involves its interaction with specific molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its use as an antimicrobial agent, where it can disrupt the function of essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Ethylene bis mercaptoacetamide can be compared with other mercaptoacetamide derivatives:
N-Aryl mercaptoacetamides: These compounds also contain mercaptoacetamide groups but have different substituents on the nitrogen atom. They are known for their potential as multi-target inhibitors of metallo-β-lactamases and other enzymes.
Mercaptoacetic acid derivatives: These compounds have similar reactivity due to the presence of the mercapto group but differ in their overall structure and applications.
The uniqueness of this compound lies in its ethylene bridge, which provides distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
692-93-3 |
|---|---|
Formule moléculaire |
C6H12N2O2S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H12N2O2S2/c9-5(3-11)7-1-2-8-6(10)4-12/h11-12H,1-4H2,(H,7,9)(H,8,10) |
Clé InChI |
SQPIKOWZWIINCK-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CS)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



